Cas no 16714-77-5 (2-Butanone,1,3-dichloro-)
2-Butanone,1,3-dichloro- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone,1,3-dichloro-
- 1,3-Dichlorobutan-2-one
- EN300-6451639
- NS00052013
- 2-Butanone, 1,3-dichloro-
- 16714-77-5
- SCHEMBL11000641
- AKOS006385687
- EINECS 240-767-0
- DTXSID40864709
-
- Inchi: 1S/C4H6Cl2O/c1-3(6)4(7)2-5/h3H,2H2,1H3
- InChI Key: HAOIWZWGAUKVBO-UHFFFAOYSA-N
- SMILES: ClC(C)C(CCl)=O
Computed Properties
- Exact Mass: 139.97968
- Monoisotopic Mass: 139.9795702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 72.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.3116
- Boiling Point: 189.51°C (rough estimate)
- Refractive Index: 1.4686 (estimate)
- PSA: 17.07
2-Butanone,1,3-dichloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6451639-0.05g |
1,3-dichlorobutan-2-one |
16714-77-5 | 95% | 0.05g |
$212.0 | 2023-05-29 | |
| Enamine | EN300-6451639-0.1g |
1,3-dichlorobutan-2-one |
16714-77-5 | 95% | 0.1g |
$317.0 | 2023-05-29 | |
| Enamine | EN300-6451639-0.25g |
1,3-dichlorobutan-2-one |
16714-77-5 | 95% | 0.25g |
$452.0 | 2023-05-29 | |
| Enamine | EN300-6451639-0.5g |
1,3-dichlorobutan-2-one |
16714-77-5 | 95% | 0.5g |
$713.0 | 2023-05-29 | |
| Enamine | EN300-6451639-1.0g |
1,3-dichlorobutan-2-one |
16714-77-5 | 95% | 1g |
$914.0 | 2023-05-29 | |
| Enamine | EN300-6451639-2.5g |
1,3-dichlorobutan-2-one |
16714-77-5 | 95% | 2.5g |
$1791.0 | 2023-05-29 | |
| Enamine | EN300-6451639-5.0g |
1,3-dichlorobutan-2-one |
16714-77-5 | 95% | 5g |
$2650.0 | 2023-05-29 | |
| Enamine | EN300-6451639-10.0g |
1,3-dichlorobutan-2-one |
16714-77-5 | 95% | 10g |
$3929.0 | 2023-05-29 | |
| Aaron | AR001XV2-50mg |
2-Butanone, 1,3-dichloro- |
16714-77-5 | 95% | 50mg |
$317.00 | 2025-02-13 | |
| Aaron | AR001XV2-100mg |
2-Butanone, 1,3-dichloro- |
16714-77-5 | 95% | 100mg |
$461.00 | 2025-02-13 |
2-Butanone,1,3-dichloro- Related Literature
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1. Conformational analysis, Part 32.? NMR, solvation and theoretical investigation of conformational isomerism in 3-fluorobutan-2-one and 3,3-difluorobutan-2-oneRaymond J. Abraham,Claudio F. Tormena,Roberto Rittner J. Chem. Soc. Perkin Trans. 2 1999 1663
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2. A simple and unambiguous synthesis of α,α- and α,α′-dihalogeno ketonesJosé Barluenga,Luján Llavona,José M. Concellón,Miguel Yus J. Chem. Soc. Perkin Trans. 1 1991 297
Additional information on 2-Butanone,1,3-dichloro-
1,3-Dichloro-2-butanone (CAS No. 16714-77-5): A Comprehensive Overview
1,3-Dichloro-2-butanone, also known by its CAS registry number 16714-77-5, is a chlorinated ketone with the molecular formula C₄H₆Cl₂O. This compound is a derivative of 2-butanone, where two chlorine atoms are substituted at the 1 and 3 positions of the carbon chain. The compound is a colorless liquid with a pleasant odor, and it is widely used in various industrial and chemical applications. This article provides an in-depth analysis of its properties, synthesis, applications, and environmental considerations.
The structure of 1,3-dichloro-2-butanone consists of a four-carbon chain with a ketone group at the second carbon and chlorine atoms at the first and third positions. This arrangement imparts unique chemical properties to the compound, making it versatile for different reactions. The molecule's symmetry and the presence of electron-withdrawing chlorine atoms influence its reactivity, stability, and solubility in various solvents.
Recent studies have highlighted the importance of chlorinated ketones like 1,3-dichloro-2-butanone in organic synthesis. Researchers have explored its role as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. For instance, its ability to undergo nucleophilic addition reactions has been leveraged in the synthesis of complex molecules with high stereochemical control.
The synthesis of 1,3-dichloro-2-butanone typically involves chlorination reactions of 2-butanone using chlorine gas or other chlorinating agents under controlled conditions. The reaction conditions are optimized to achieve high yields and selectivity for the dichlorinated product. Advanced techniques such as catalytic chlorination and microwave-assisted synthesis have been reported in recent literature to enhance the efficiency of this process.
In terms of applications, 1,3-dichloro-2-butanone finds extensive use in the production of flavorants and fragrances due to its pleasant odor profile. It is also employed as a solvent in certain industrial processes where its high boiling point and low viscosity are advantageous. Additionally, it serves as an intermediate in the synthesis of biologically active compounds, contributing to advancements in drug discovery.
Environmental considerations are critical when handling chemicals like 1,3-dichloro-2-butanone. Studies have shown that it undergoes biodegradation under aerobic conditions, making it less persistent in natural environments. However, its impact on aquatic life has been a subject of recent research, with findings suggesting moderate toxicity to certain aquatic organisms.
The demand for chlorinated ketones like 16714-77-5 continues to grow due to their versatility in chemical synthesis and industrial applications. Ongoing research focuses on improving synthesis methods, exploring new applications, and understanding their environmental fate to ensure sustainable use.
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